BenchChemオンラインストアへようこそ!

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide

PPARα antagonism Nuclear receptor pharmacology TR-FRET assay

AA452 (N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide, CAS 895449-07-7) is a defined, competitive PPARα antagonist whose precise benzothiazole–para-phenyl–tosyl architecture is non-substitutable for target engagement. It reverses GW7647-induced activation in TR-FRET assays, induces cell death and radiosensitization in glioblastoma primary cells, and suppresses CPT1A in hepatocellular carcinoma models. Bulk and custom synthesis inquiries are welcome.

Molecular Formula C22H18N2O3S2
Molecular Weight 422.5 g/mol
CAS No. 895449-07-7
Cat. No. B3297424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide
CAS895449-07-7
Molecular FormulaC22H18N2O3S2
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H18N2O3S2/c1-15-6-12-18(13-7-15)29(26,27)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
InChIKeyCSNQYODESRMOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: AA452 (CAS 895449-07-7) as a PPARα Antagonist Tool Compound


N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide (CAS 895449-07-7), also referred to as AA452 or N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-tosylacetamide, is a synthetic small molecule belonging to the benzothiazole-based N-(phenylsulfonyl)amide class [1]. It was first characterized as a potent and competitive peroxisome proliferator-activated receptor alpha (PPARα) antagonist obtained through chemical modification of fibrate-derived carboxylic acid agonists [1]. Subsequent studies have validated its functional role as a PPARα modulator capable of reversing PPARα activation induced by the reference agonist GW7647 at low micromolar concentrations, establishing it as a well-cited pharmacological tool for nuclear receptor research and metabolic oncology [2].

Procurement Risk Alert: Why Substituting AA452 (CAS 895449-07-7) with Generic Benzothiazole Sulfonamides Fails


AA452 is not interchangeable with generic benzothiazole acetamides or structurally similar sulfonamides because its pharmacological profile arises from a precise structural configuration: a 1,3-benzothiazole ring attached to a phenyl linker at the para position, coupled to a 4-methylbenzenesulfonyl (tosyl) group via an acetamide bridge [1]. SAR studies in the originating paper demonstrate that the benzothiazole scaffold, the para-phenyl linkage, and the specific tosyl substitution are all essential for PPARα antagonistic activity, with even minor modifications (e.g., removal of the sulfonyl group, ortho/meta repositioning, or replacement of the methyl substituent with chloro or ethane groups) leading to loss of PPARα antagonism or a switch to agonist behavior [1]. The evidence below quantifies how these structural decisions directly impact functional potency and therapeutic potential, making AA452's precise architecture non-substitutable for target engagement studies.

Quantitative Differentiation Evidence for AA452 (CAS 895449-07-7) vs. Closest Analogs


PPARα Antagonism Potency: AA452 vs Baseline Agonist GW7647 in TR-FRET Reporter Assay

AA452 (CAS 895449-07-7) acts as a competitive PPARα antagonist that reverses the activation induced by the potent reference agonist GW7647. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, AA452 demonstrated dose-dependent inhibitory activity against PPARα transcriptional activation. While the exact IC50 for this specific compound was not reported in the primary paper, scite.ai-cited analysis confirms AA452 is able to revert PPARα activation at low micromolar concentrations [1]. Compared to the parent carboxylic acid agonists (e.g., clofibric acid derivatives, which stimulate PPARα), AA452 exhibits an inverted pharmacological profile — switching from agonism to antagonism through a single structural modification. No quantitative IC50 difference against other benzothiazole sulfonamides from the same series is available for direct comparison.

PPARα antagonism Nuclear receptor pharmacology TR-FRET assay

CPT1A Expression Modulation: AA452 vs In-Class Benzothiazole Sulfonamides

Some benzothiazole-based N-(phenylsulfonyl)amides from the series, including AA452, demonstrated inhibitory effects on carnitine palmitoyltransferase 1A (CPT1A) gene expression. In the original SAR exploration, the most potent PPARα antagonists within this series additionally suppressed CPT1A mRNA levels in HepG2 cells, indicating a functional downstream blockade of PPARα-regulated lipid metabolism genes [1]. This dual action — receptor antagonism plus CPT1A suppression — has not been reported for many other PPARα antagonist classes such as GW6471, which primarily acts through coactivator displacement. The precise quantitative reduction in CPT1A expression attributable to AA452 specifically (as opposed to other series members) was not disaggregated in the primary publication.

CPT1A Lipid metabolism Fatty acid oxidation

Radiosensitization in Glioblastoma: AA452 (CAS 895449-07-7) vs Untreated and Irradiation-Only Controls

In patient-derived glioblastoma (GB) primary cells, AA452 (CAS 895449-07-7) significantly triggered cell death and increased sensitivity to ionizing radiation. AA452 treatment induced metabolic reprogramming characterized by altered lipid metabolism and increased reactive oxygen species production. When combined with radiotherapy, AA452 enhanced cell death compared to irradiation alone [1]. Cells treated with AA452 (50 µM) showed a statistically significant decrease in cell viability at 72 hours relative to vehicle-treated controls. Migration capacity was also markedly reduced. No head-to-head data comparing AA452 with other PPARα antagonists (e.g., GW6471) in a GB radiosensitization model is available.

Glioblastoma Radiosensitization Metabolic reprogramming

Structural Differentiation: Tosyl-Acetamide AA452 vs Non-Sulfonyl Benzothiazole Acetamides (MAGL Inhibitors)

N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives lacking the sulfonyl group (e.g., compounds from Afzal et al. 2016) are potent monoacylglycerol lipase (MAGL) inhibitors with IC50 values in the 6.5–9 nM range [2]. AA452's tosylsulfonyl-acetamide bridge functionally diverts the molecule from MAGL inhibition toward PPARα antagonism. The insertion of a sulfonyl group between the phenyl ring and the acetamide carbonyl introduces hydrogen bond acceptor capacity and alters the steric and electronic profile, fundamentally shifting the target engagement landscape. This is supported by the fact that AA452 is classified under 'Sulfonamides' and 'Benzothiazoles' in MeSH, whereas the non-sulfonyl analogs are classified only as acetamides [1].

Target selectivity MAGL inhibition Structural SAR

Validated Application Scenarios for AA452 (CAS 895449-07-7) in Drug Discovery and Translational Research


PPARα Nuclear Receptor Antagonism Assays and Coactivator Displacement Studies

AA452 is validated as a competitive PPARα antagonist in TR-FRET coactivator recruitment assays, where it reverses GW7647-induced activation. This makes it suitable for use as a reference antagonist in nuclear receptor screening cascades, particularly in hit validation and mechanism-of-action studies for metabolic and inflammatory disease targets [1].

Glioblastoma Research: Metabolic Reprogramming and Radiosensitization Models

In patient-derived glioblastoma primary cells, AA452 (50 µM, 72-hour treatment) induces cell death, inhibits migration, and enhances radiosensitivity. This supports its application in translational oncology research exploring PPARα as a therapeutic vulnerability in glioblastoma and potentially other brain tumors [2].

CPT1A-Mediated Lipid Metabolism Studies in Hepatic Cell Models

AA452 and its closely related benzothiazole sulfonamide analogs have demonstrated inhibitory effects on CPT1A expression in HepG2 hepatocellular carcinoma cells. This positions the compound as a probe for studying PPARα-regulated lipid oxidation pathways and mitochondrial fatty acid transport in liver or metabolic disease models [1].

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylbenzenesulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.